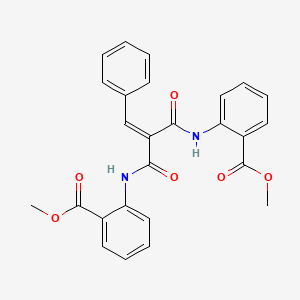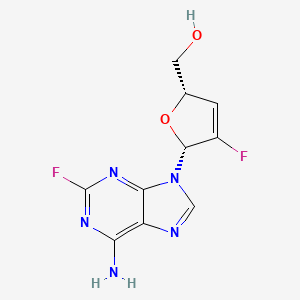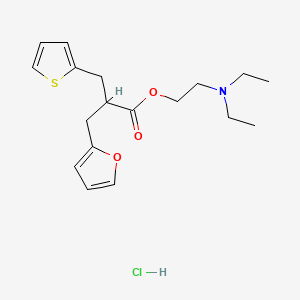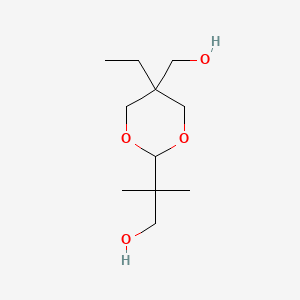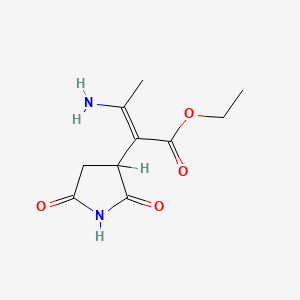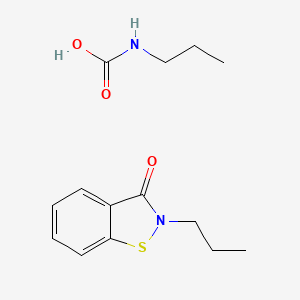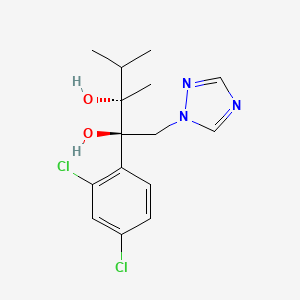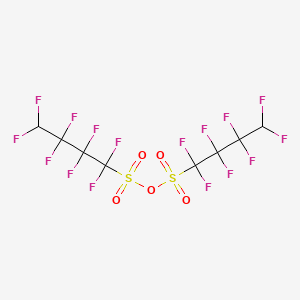
1,1,2,2,3,3,4,4-Octafluorobutane-1-sulphonic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,3,3,4,4-Octafluorobutane-1-sulphonic anhydride is a fluorinated organic compound with the molecular formula C4H2F8O3S. This compound is known for its high thermal and chemical stability, making it a valuable substance in various industrial applications. It is a derivative of octafluorobutane, where the hydrogen atoms are replaced by fluorine atoms, and it contains a sulfonic anhydride group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,2,2,3,3,4,4-Octafluorobutane-1-sulphonic anhydride can be synthesized by reacting octafluorobutane with a sulfonic acid under controlled conditions. The typical preparation involves mixing octafluorobutane and sulfonic acid in a specific ratio, followed by heating the mixture to facilitate the reaction. After the reaction is complete, the mixture is cooled, and the product is crystallized, filtered, and dried to obtain the final compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of advanced equipment and techniques helps in maintaining the desired reaction conditions and efficient separation of the product from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,2,2,3,3,4,4-Octafluorobutane-1-sulphonic anhydride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonic anhydride group is replaced by other nucleophiles.
Hydrolysis: The sulfonic anhydride group can be hydrolyzed to form the corresponding sulfonic acid.
Oxidation and Reduction: While the fluorinated backbone is highly stable, the sulfonic anhydride group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically requires the presence of water or aqueous solutions under acidic or basic conditions.
Oxidizing and Reducing Agents: Specific oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are used depending on the desired reaction.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives of the compound can be formed.
Hydrolysis Products: The primary product of hydrolysis is the corresponding sulfonic acid.
Oxidation and Reduction Products: These reactions yield different oxidation states of the sulfonic group.
Applications De Recherche Scientifique
1,1,2,2,3,3,4,4-Octafluorobutane-1-sulphonic anhydride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies and as a labeling agent in biological assays.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Mécanisme D'action
The mechanism of action of 1,1,2,2,3,3,4,4-Octafluorobutane-1-sulphonic anhydride involves its reactivity with various nucleophiles and its ability to undergo hydrolysis. The sulfonic anhydride group is highly reactive, allowing it to form stable bonds with nucleophiles, leading to the formation of substituted products. The fluorinated backbone provides thermal and chemical stability, making the compound resistant to degradation under harsh conditions.
Comparaison Avec Des Composés Similaires
1,1,1,2,2,3,3,4-Octafluorobutane: This compound is similar in structure but lacks the sulfonic anhydride group.
1H,4H-Octafluorobutane: Another fluorinated butane derivative with different hydrogen and fluorine atom arrangements.
1H,4H-Perfluorobutane: A fully fluorinated butane compound without any additional functional groups.
Uniqueness: 1,1,2,2,3,3,4,4-Octafluorobutane-1-sulphonic anhydride is unique due to the presence of the sulfonic anhydride group, which imparts distinct reactivity and functional properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.
Propriétés
Numéro CAS |
93894-55-4 |
|---|---|
Formule moléculaire |
C8H2F16O5S2 |
Poids moléculaire |
546.2 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4-octafluorobutylsulfonyl 1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonate |
InChI |
InChI=1S/C8H2F16O5S2/c9-1(10)3(13,14)5(17,18)7(21,22)30(25,26)29-31(27,28)8(23,24)6(19,20)4(15,16)2(11)12/h1-2H |
Clé InChI |
PKXOFTHSSGMAGM-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(F)(F)S(=O)(=O)OS(=O)(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12676212.png)
![[S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate](/img/structure/B12676215.png)
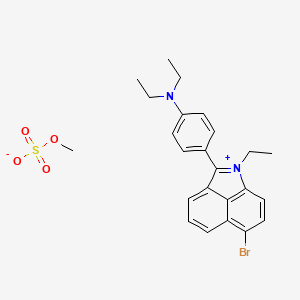
![1-(6-Methyl-2-pyridyl)-1h,3h-pyrido[1,2-c][1,3]oxazine](/img/structure/B12676227.png)
